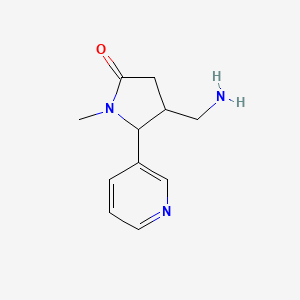
5-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid: is a heterocyclic compound featuring an indole core substituted with chlorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include heating in polyphosphoric acid at temperatures ranging from 160°C to 180°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can introduce other functional groups in place of chlorine or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s structural features allow it to interact with various biological targets, making it a potential candidate for drug discovery. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the material science industry, this compound can be used to develop new materials with specific electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-7-azaindole: This compound shares a similar indole core with chlorine substitution but lacks the trifluoromethyl group.
5-Chloro-7-fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
4-Bromo-7-chloroindole: Another halogenated indole with bromine and chlorine substituents.
Uniqueness: The presence of both chlorine and trifluoromethyl groups in 5-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from other halogenated indoles
Eigenschaften
Molekularformel |
C10H5ClF3NO2 |
|---|---|
Molekulargewicht |
263.60 g/mol |
IUPAC-Name |
5-chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClF3NO2/c11-5-1-4-2-7(9(16)17)15-8(4)6(3-5)10(12,13)14/h1-3,15H,(H,16,17) |
InChI-Schlüssel |
QKWYVIDZUTVKMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=C(C=C1Cl)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)
![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13227738.png)
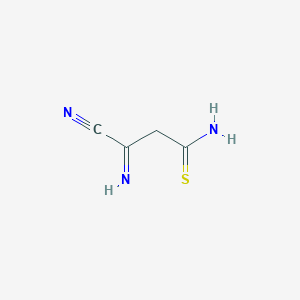
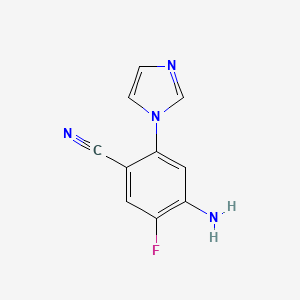
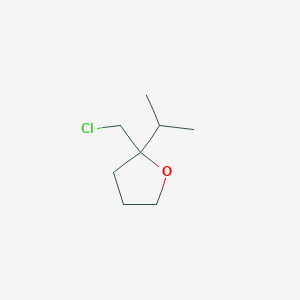
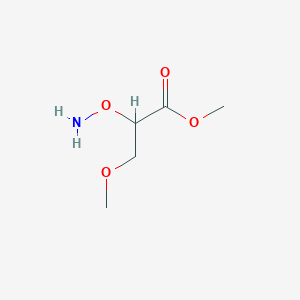
![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine](/img/structure/B13227762.png)
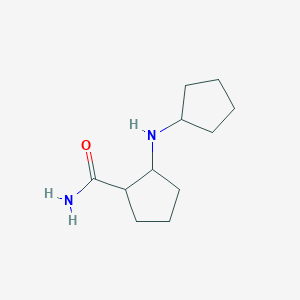
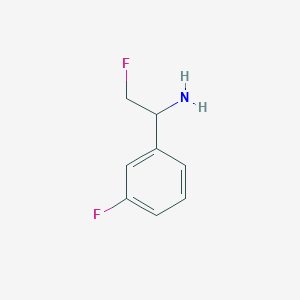
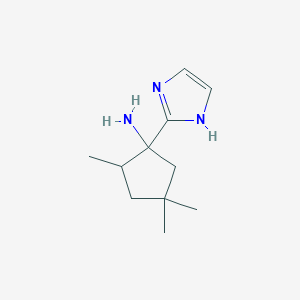
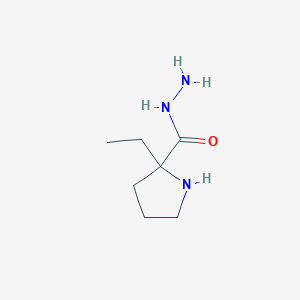
![Ethyl 2-[5-methyl-2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227788.png)
